

Comprehensive Characterization and Control of Butoconazole Impurity 9

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Compound of Interest

Compound Name: Butoconazole Impurity 9

CAS No.: 98011-62-2

Cat. No.: B601251

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Executive Summary & Nomenclature Resolution

Butoconazole Impurity 9 is a critical process-related impurity arising during the synthesis of Butoconazole Nitrate. While nomenclature can vary between suppliers, this guide defines Impurity 9 based on the consensus of major reference standard catalogs (e.g., TLC Pharmaceutical Standards, Axios Research) as the dehydrated alkene intermediate.

Note on Identification:

- Impurity 9 (Target of this Guide): 1-chloro-4-(4-chlorophenyl)but-2-ene (C₁₀H₁₀Cl₂).[\[1\]](#)
- Distinction: It is distinct from Butoconazole Impurity 10 (or Impurity 7 in some lists), which refers to the alcohol precursor 4-(4-chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol.[\[1\]](#)

This impurity is of particular interest to drug development professionals due to its chemical reactivity (allylic chloride) and potential classification as a Genotoxic Impurity (PGI) under ICH M7 guidelines.

Chemical Identification & Physicochemical Properties[1][2][3][4]

Core Identity

Property	Detail
Chemical Name	1-chloro-4-(4-chlorophenyl)but-2-ene
IUPAC Name	1-chloro-4-(4-chlorophenyl)but-2-ene
Molecular Formula	C ₁₀ H ₁₀ Cl ₂
Molecular Weight	201.09 g/mol
Structure Description	A chlorophenyl ring attached to a butenyl chain terminating in an allylic chloride.[1][2][3]
CAS Number	Not widely listed (Supplier Code: B-5810 / AR-B02360)

Physicochemical Profile[1]

- Appearance: Typically a viscous, colorless to pale yellow oil or low-melting solid.
- Solubility: Highly soluble in organic solvents (Dichloromethane, Methanol, Acetonitrile); practically insoluble in water.
- Reactivity: High. The molecule contains an allylic chloride moiety, making it a potent alkylating agent. It is susceptible to nucleophilic attack (e.g., by water, alcohols, or DNA bases).
- Partition Coefficient (LogP): Estimated ~3.5–4.0 (High lipophilicity due to the chlorophenyl and hydrocarbon chain).

Formation Pathway & Synthesis Mechanism[1][6]

Impurity 9 is a side-reaction product generated during the early stages of Butoconazole synthesis.

The Synthesis Context

The standard synthesis of Butoconazole involves the reaction of a Grignard reagent (p-chlorobenzyl magnesium chloride) with epichlorohydrin to form the alcohol intermediate 1-chloro-4-(4-chlorophenyl)-2-butanol.[1][4]

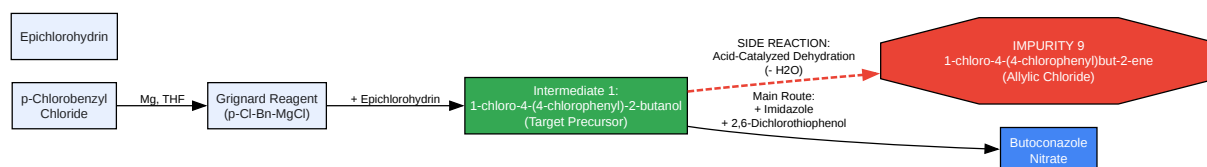
Mechanism of Impurity Formation

Impurity 9 forms via the acid-catalyzed dehydration of this alcohol intermediate.

- Trigger: Exposure to acidic conditions or high temperatures during the work-up of the chlorohydrin intermediate.
- Reaction: Elimination of water () from the secondary alcohol creates the double bond, resulting in the alkene structure.

Formation Diagram

The following Graphviz diagram illustrates the divergence of Impurity 9 from the main synthetic pathway.



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Caption: Divergence of Impurity 9 (Alkene) from the main Butoconazole synthetic pathway via dehydration of the alcohol intermediate.[1]

Analytical Characterization & Detection

Due to its lack of the imidazole and thiophenol chromophores found in the final drug substance, Impurity 9 requires specific analytical attention.

HPLC Method Strategy

- Column: C18 (Octadecylsilane), e.g., Agilent Zorbax Eclipse Plus or equivalent.
- Mobile Phase: High organic content required due to lipophilicity.
 - Gradient: Water (0.1% Formic Acid) : Acetonitrile.
 - Elution: Impurity 9 will elute after the alcohol intermediate but likely before the final Butoconazole API due to the lack of the bulky dichlorothiophenol group.
- Detection (UV):
 - The chlorophenyl ring provides absorbance.
 - Wavelength: 220 nm (primary) or 254 nm.
 - Note: Response factor will be significantly different from Butoconazole; use of an authentic standard is mandatory for quantification.

Mass Spectrometry (LC-MS)[1]

- Ionization: ESI+ (Electrospray Ionization).
- Signature:
 - Molecular Ion:

is not stable; look for radical cation

or fragment ions.
 - Isotope Pattern: Distinctive chlorine pattern.
 - Contains 2 Chlorine atoms.[2][3][5][6]
 - Relative abundance: M (100%), M+2 (~64%), M+4 (~10%).

- Fragmentation: Loss of the allylic chloride (or) is a dominant pathway, yielding a stabilized carbocation at (C₁₀H₉Cl).

Toxicology & Control Strategy (ICH M7)[1] Genotoxicity Assessment

Impurity 9 contains an allylic chloride structural alert.

- Class: Alkylating Agent.
- Risk: Allylic chlorides can react with DNA bases (guanine) via nucleophilic substitution (or).
- Classification: It should be treated as a Class 2 or Class 3 impurity under ICH M7 (Potentially Mutagenic) until Ames test data proves otherwise.

Control Limits (TTC)

If confirmed as mutagenic, the impurity must be controlled to the Threshold of Toxicological Concern (TTC).

- Limit: (for lifetime exposure).
- Calculation: For a standard topical dose, the ppm limit in the API will be very low (often < 10-20 ppm).

Purge Strategy

To ensure removal of Impurity 9:

- Avoid Acidic Workups: Maintain neutral or slightly basic pH during the isolation of the alcohol intermediate to prevent dehydration.
- Downstream Reaction: The allylic chloride is highly reactive. In subsequent steps (e.g., reaction with imidazole), Impurity 9 may react to form allyl-imidazole analogues. These "daughter impurities" must also be tracked.
- Crystallization: The final crystallization of Butoconazole Nitrate is the primary purge point. The high solubility of the alkene in organic mother liquors facilitates its removal.

References

- USP Monographs. Butoconazole Nitrate.[7][2][4][8][9] United States Pharmacopeia (USP 43-NF 38). Rockville, MD: United States Pharmacopeial Convention. [1]
- TLC Pharmaceutical Standards. **Butoconazole Impurity 9** (Product B-5810).
- Axios Research. **Butoconazole Impurity 9** (Cat # AR-B02360).
- ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).
- PubChem. Butoconazole Nitrate (Compound Summary). National Center for Biotechnology Information. [1]

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Sources

- 1. Thiophenol - Wikipedia [en.wikipedia.org]
- 2. Butoconazole | C19H17Cl3N2S | CID 47472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]

- [5. GSRS \[gsrs.ncats.nih.gov\]](#)
- [6. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [7. Butoconazole Nitrate | C₁₉H₁₈Cl₃N₃O₃S | CID 47471 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. SMPDB \[smpdb.ca\]](#)
- [9. medchemexpress.com \[medchemexpress.com\]](#)
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